3-氨基癸酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

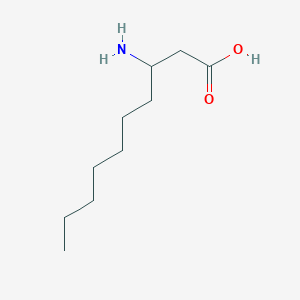

3-Aminodecanoic acid, also known as 3-aminopentanedioic acid, is a linear, five-carbon carboxylic acid that is used in various biochemical and physiological processes. It is found naturally in the human body and plays an important role in the metabolism of fatty acids, amino acids and carbohydrates. Furthermore, 3-aminodecanoic acid is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes and polymers.

科学研究应用

不对称合成和立体化学

- 氨基酸的不对称合成:3-氨基癸酸因其在氨基酸不对称合成中的作用而受到研究。它是微金菌素的一种成分,微金菌素是一种血管紧张素转换酶抑制剂。研究重点在于合成其对映异构体进行结构和立体化学分析 (Bunnage 等,1995); (Bannage 等,1994)。

使用氮杂环丁-2-酮合成

- 使用对映纯构建块的高效合成:对映纯 3-苄氧基-4-甲酰基氮杂环丁-2-酮已被用作构建块,用于高效合成 3-氨基-2-羟基癸酸 (AHDA),一种非蛋白氨基酸。此过程以良好的收率和旋光纯度产生 AHDA 的两种对映异构体 (Shirode & Deshmukh,2006)。

在大肠杆菌代谢中的作用

- 对大肠杆菌代谢的影响:在大肠杆菌中,3-羟基癸酸 (3HD) 是一种结构相关的化合物,在代谢中起着重要作用。大肠杆菌中某些基因的表达可以上调 3HD 的合成,表明其在细菌代谢途径中的重要性 (Zheng 等,2004)。

生物学意义和合成方法

- 在非蛋白氨基酸中的生物学意义:3-氨基癸酸作为 α,β-二氨基酸组的一部分,由于其存在于生物活性化合物中以及用作新分子合成的构建块而引起关注。这些氨基酸已被发现具有生物化学和有机化学方面的各种应用 (Viso 等,2011)。

定制氨基酸的不对称合成

- 不对称合成的技术:已经报道了使用手性甘氨酸席夫碱配合物不对称合成 (S)-α-(辛基)甘氨酸 ((S)-2-氨基癸酸) 的衍生物。该方法对于制备在药物化学和药物设计中至关重要的结构多样的定制氨基酸具有重要意义 (Fu 等,2020)。

遗传密码工程

- 扩展遗传密码:对基因编码扩展的氨基酸集合(包括 3-氨基癸酸等非蛋白氨基酸)的研究正在取得进展。这允许合成和进化非规范生物聚合物,为蛋白质功能和工程学提供新的见解 (Chin,2017)。

生物塑料合成

- 尼龙单体的生物合成:3-氨基癸酸被认为是尼龙 12(一种高性能生物塑料)的潜在单体。研究重点是其从可再生资源中的生物合成,以提高聚合物工业的可持续性 (Ahsan 等,2018)。

化学品生产的代谢工程

- 工程大肠杆菌生产 3-氨基丙酸:在大肠杆菌中已经设计了用于生产 3-氨基丙酸的代谢途径,突出了使用工程细菌进行化学合成的多功能性 (Song 等,2015)。

作用机制

Target of Action

3-Aminodecanoic acid is a residue that is synthesized by the nonribosomal peptide synthetase . The enzyme has been sequenced and found to be homologous to other enzymes such as 3-hydroxyisobutyric acid and 3-aminohexanoic acid .

Mode of Action

It is known that the compound is synthesized by the nonribosomal peptide synthetase . This suggests that it may interact with its targets in a similar manner to other nonribosomal peptides.

Biochemical Pathways

The biosynthesis of 3-Aminodecanoic acid is thought to be an evolutionary adaptation of cyanobacteria, which are photosynthetic bacteria . This suggests that the compound may play a role in the biochemical pathways of these organisms.

Result of Action

Experimental evidence suggests that the antifungal activity of 3-Aminodecanoic acid may be due to its ability to inhibit lipid synthesis in yeast cells . This indicates that the compound’s action results in the inhibition of lipid synthesis, which could have significant molecular and cellular effects.

Action Environment

Given that the compound is thought to be an evolutionary adaptation of cyanobacteria , it is possible that environmental factors such as light availability and temperature could influence its action.

属性

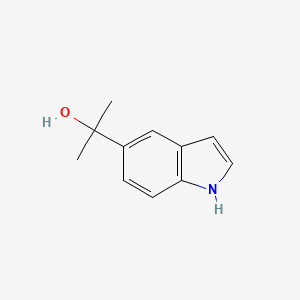

IUPAC Name |

3-aminodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKFRIVYCVHCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminodecanoic acid | |

Q & A

Q1: What is the significance of 3-Aminodecanoic acid in naturally occurring peptides?

A1: 3-Aminodecanoic acid serves as a crucial building block in several bioactive cyclic peptides produced by cyanobacteria. These peptides, including laxaphycins and microginins, exhibit various biological activities, such as antifungal and protease inhibition. [, , ] The presence of 3-ADA, along with other unusual amino acids, contributes to the structural diversity and biological activity of these peptides.

Q2: Can you provide examples of peptides containing 3-Aminodecanoic acid and their biological activities?

A2: Certainly! Laxaphycins A, B, and E are examples of cyclic peptides containing 3-ADA. Laxaphycins A and E are undecapeptides, while Laxaphycin B is a dodecapeptide. These compounds, isolated from the terrestrial blue-green alga Anabaena laxa, demonstrate antifungal activity. [] Another group, the microginins, also incorporates 3-ADA. For instance, Microcystis aeruginosa LEGE 91341 produces a variety of microginins, some of which contain 3-ADA, and exhibit protease inhibitory activities. []

Q3: How does the structure of 3-Aminodecanoic acid contribute to the activity of these peptides?

A3: While specific structure-activity relationship (SAR) studies focusing solely on 3-ADA within these peptides are limited in the provided research, it's understood that the long hydrophobic chain of 3-ADA likely contributes to the overall hydrophobicity of these cyclic peptides. [, ] This property is thought to be important for their interaction with cellular targets like membranes or enzymes, ultimately influencing their biological activities.

Q4: Are there any studies on the synthesis of 3-Aminodecanoic acid?

A4: Yes, researchers have developed enantioselective synthetic routes for 3-ADA. These methods often involve the metal halide-mediated opening of three-membered ring structures. Such approaches allow for the controlled synthesis of both (3R)-3-Aminodecanoic acid and its stereoisomers. [, , ] This is particularly important for investigating the specific biological roles of different isomers and developing potential analogs with improved activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

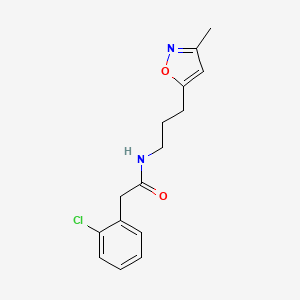

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)

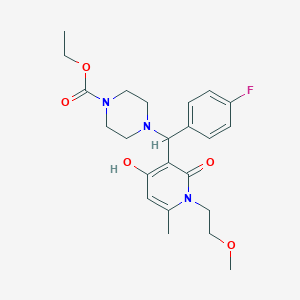

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)

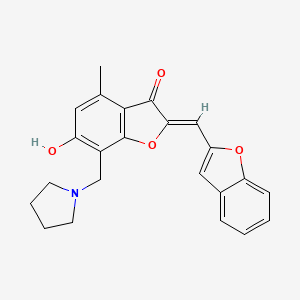

![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)

![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)